5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid
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Overview
Description
5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a piperidine group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid typically involves the condensation of appropriate thiazole precursors with piperidine derivatives. One common method involves the reaction of 2-aminothiazole with piperidine and chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and biocides
Mechanism of Action
The mechanism of action of 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine group can enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
2-(Piperidin-1-yl)thiazole-4-carboxylic acid: Lacks the chlorine substitution, which may affect its biological activity.
5-Chloro-2-(morpholin-4-yl)thiazole-4-carboxylic acid: Contains a morpholine group instead of a piperidine group, which can alter its pharmacokinetic properties.
5-Chloro-2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid: Contains a pyrrolidine group, which may influence its binding affinity and selectivity
Uniqueness: The presence of the chlorine atom and the piperidine group in 5-Chloro-2-(piperidin-1-yl)thiazole-4-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications. Its structural features contribute to its stability, reactivity, and potential therapeutic effects .
Properties
Molecular Formula |
C9H11ClN2O2S |
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Molecular Weight |
246.71 g/mol |
IUPAC Name |
5-chloro-2-piperidin-1-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O2S/c10-7-6(8(13)14)11-9(15-7)12-4-2-1-3-5-12/h1-5H2,(H,13,14) |
InChI Key |
FFMSRRNNNPCONZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
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